molecular formula C20H32O2 B14467774 4-[2-Hydroxy-4-(2-methyloctan-2-YL)phenyl]pentan-2-one CAS No. 70119-99-2

4-[2-Hydroxy-4-(2-methyloctan-2-YL)phenyl]pentan-2-one

Cat. No.: B14467774
CAS No.: 70119-99-2
M. Wt: 304.5 g/mol
InChI Key: JQIAORWQFCIUDQ-UHFFFAOYSA-N
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Description

4-[2-Hydroxy-4-(2-methyloctan-2-YL)phenyl]pentan-2-one is a synthetic compound known for its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Hydroxy-4-(2-methyloctan-2-YL)phenyl]pentan-2-one typically involves multi-step organic reactions. One common method includes the reaction of appropriate phenolic compounds with alkylating agents under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. The use of continuous flow reactors and advanced purification techniques ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[2-Hydroxy-4-(2-methyloctan-2-YL)phenyl]pentan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: L-proline, trimethylaluminum.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

4-[2-Hydroxy-4-(2-methyloctan-2-YL)phenyl]pentan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-Hydroxy-4-(2-methyloctan-2-YL)phenyl]pentan-2-one involves its interaction with cannabinoid receptors in the body. As a synthetic cannabinoid receptor agonist, it binds to these receptors, mimicking the effects of naturally occurring cannabinoids. This interaction influences various molecular pathways, leading to its observed effects .

Properties

CAS No.

70119-99-2

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

4-[2-hydroxy-4-(2-methyloctan-2-yl)phenyl]pentan-2-one

InChI

InChI=1S/C20H32O2/c1-6-7-8-9-12-20(4,5)17-10-11-18(19(22)14-17)15(2)13-16(3)21/h10-11,14-15,22H,6-9,12-13H2,1-5H3

InChI Key

JQIAORWQFCIUDQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C(C=C1)C(C)CC(=O)C)O

Origin of Product

United States

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